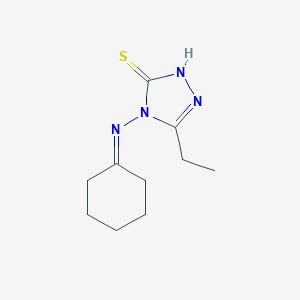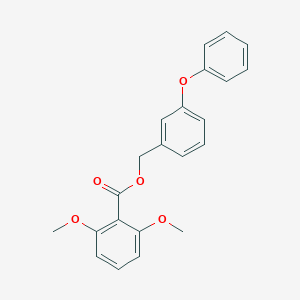
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol (CHET) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CHET is a thiol-containing triazole derivative that has shown promising results in various studies related to biochemistry and physiology.
作用機序
The mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and the target molecule. This covalent bond formation results in a change in the fluorescence properties of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In a study conducted on rats, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to protect against oxidative stress-induced damage in various cell types.
実験室実験の利点と制限
One of the main advantages of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its high sensitivity and selectivity for thiols, making it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, including the development of new synthetic methods for 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives, the optimization of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol for use in various biological systems, and the investigation of the potential therapeutic applications of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its interactions with other molecules in biological systems.
Conclusion:
In conclusion, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a promising compound that has shown potential applications in various fields of scientific research. Its high sensitivity and selectivity for thiols make it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.
合成法
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of cyclohexylidene hydrazine with ethyl isothiocyanate. The reaction is carried out in the presence of triethylamine and results in the formation of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol as a yellowish solid. The purity of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be improved by recrystallization using a suitable solvent.
科学的研究の応用
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been used to study the redox properties of thiols and their role in cellular signaling pathways. Additionally, 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
製品名 |
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol |
|---|---|
分子式 |
C10H16N4S |
分子量 |
224.33 g/mol |
IUPAC名 |
4-(cyclohexylideneamino)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c1-2-9-11-12-10(15)14(9)13-8-6-4-3-5-7-8/h2-7H2,1H3,(H,12,15) |
InChIキー |
JMGDUXSNZYFSQL-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=S)N1N=C2CCCCC2 |
正規SMILES |
CCC1=NNC(=S)N1N=C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)